2-methyl-N-(4-{[(pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]sulfamoyl}phenyl)propanamide
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Overview
Description
“2-methyl-N-(4-{[(pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]sulfamoyl}phenyl)propanamide” is a complex organic compound that features a combination of pyridine, thiophene, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-methyl-N-(4-{[(pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]sulfamoyl}phenyl)propanamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridin-3-ylmethylamine: This can be achieved by reacting pyridine with formaldehyde and a reducing agent.
Synthesis of the thiophen-2-yl ethylamine: Thiophene can be alkylated using ethyl bromide in the presence of a base.
Coupling reaction: The pyridin-3-ylmethylamine and thiophen-2-yl ethylamine can be coupled with a sulfonyl chloride derivative to form the sulfonamide intermediate.
Final amidation: The sulfonamide intermediate is then reacted with isobutyryl chloride to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“2-methyl-N-(4-{[(pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]sulfamoyl}phenyl)propanamide” can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions vary depending on the specific substitution but may include Lewis acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry
In chemistry, “2-methyl-N-(4-{[(pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]sulfamoyl}phenyl)propanamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmaceutical agent due to its sulfonamide group, which is known for its antibacterial properties. It could also be investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties due to the presence of the pyridine and thiophene rings.
Mechanism of Action
The mechanism of action of “2-methyl-N-(4-{[(pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]sulfamoyl}phenyl)propanamide” would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group could interact with the active site of enzymes, while the aromatic rings could facilitate binding through π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide
- N-(4-(N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)propionamide
Uniqueness
“2-methyl-N-(4-{[(pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]sulfamoyl}phenyl)propanamide” is unique due to the presence of the isobutyramide group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can make it more suitable for specific applications compared to its similar compounds.
Biological Activity
The compound 2-methyl-N-(4-{[(pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]sulfamoyl}phenyl)propanamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyridine ring, a thiophene moiety, and a sulfamoyl group, which are known to contribute to various biological activities.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant antitumor , anti-inflammatory , and antibacterial properties. The combination of the pyridine and thiophene rings enhances the compound's interaction with biological targets, potentially leading to therapeutic effects.
Antitumor Activity
Studies have shown that derivatives of sulfonamide compounds can inhibit tumor growth by targeting specific kinases involved in cancer progression. For instance, compounds similar to this one have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation through mechanisms involving cell cycle arrest and modulation of signaling pathways such as MAPK and PI3K/Akt .
Anti-inflammatory Effects
The anti-inflammatory activity of sulfonamide derivatives has been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This compound may exert similar effects, thereby reducing inflammation in various models of disease .
Antibacterial Properties
Compounds containing pyridine and thiophene rings have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from related research include:
- Pyridine Substitution : Variations in the pyridine ring can significantly alter potency against specific targets.
- Sulfamoyl Group Influence : The presence of the sulfamoyl group enhances solubility and bioavailability, which are critical for therapeutic efficacy.
- Thiophene Contribution : The thiophene moiety has been linked to improved interaction with biological receptors, enhancing overall activity.
Case Studies
- Antitumor Efficacy : A study investigating a series of sulfonamide derivatives reported that modifications to the pyridine ring improved selectivity towards cancer cells while reducing cytotoxicity towards normal cells. This highlights the importance of structural modifications in enhancing therapeutic indices .
- Anti-inflammatory Mechanisms : In a model of acute inflammation, a related compound demonstrated significant reduction in edema and inflammatory markers when administered prior to inflammatory stimuli. This suggests potential utility in treating inflammatory diseases .
- Antibacterial Activity : A recent investigation into similar compounds showed effective inhibition against resistant strains of Staphylococcus aureus, indicating that this class of compounds could be pivotal in addressing antibiotic resistance .
Properties
IUPAC Name |
2-methyl-N-[4-[pyridin-3-ylmethyl(2-thiophen-2-ylethyl)sulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-17(2)22(26)24-19-7-9-21(10-8-19)30(27,28)25(13-11-20-6-4-14-29-20)16-18-5-3-12-23-15-18/h3-10,12,14-15,17H,11,13,16H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPPTGQKDMDKMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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